molecular formula C16H23NO5 B1339673 N-Boc-2,6-Dimethyl-L-tyrosine CAS No. 99953-00-1

N-Boc-2,6-Dimethyl-L-tyrosine

Cat. No.: B1339673
CAS No.: 99953-00-1
M. Wt: 309.36 g/mol
InChI Key: QSKQZXRPUXGSLR-ZDUSSCGKSA-N
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Description

N-Boc-2,6-Dimethyl-L-tyrosine is an organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxy-substituted aromatic ring

Mechanism of Action

N-Boc-2,6-Dimethyl-L-tyrosine

, also known as (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid or Boc-2,6-dimethyl-L-tyrosine , is a compound with a molecular formula of C16H23NO5 and a molecular weight of 309.362 . Here is an overview of its mechanism of action:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2,6-Dimethyl-L-tyrosine typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the hydroxy-substituted aromatic ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods. The use of flow microreactors can enhance the reaction efficiency and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2,6-Dimethyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amino group may produce primary or secondary amines.

Scientific Research Applications

N-Boc-2,6-Dimethyl-L-tyrosine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-(tert-Butoxycarbonyl)aminoethanoic acid
  • (2S)-(tert-Butoxycarbonyl)aminopropanoic acid

Uniqueness

N-Boc-2,6-Dimethyl-L-tyrosine is unique due to the presence of the hydroxy-substituted aromatic ring and the specific stereochemistry of the molecule

Properties

IUPAC Name

(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-9-6-11(18)7-10(2)12(9)8-13(14(19)20)17-15(21)22-16(3,4)5/h6-7,13,18H,8H2,1-5H3,(H,17,21)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKQZXRPUXGSLR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545973
Record name N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99953-00-1
Record name N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-tert-Butoxycarbonylamino-3-(4-hydroxy-2,6-dimethyl-phenyl)-propionic acid
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